2-(3,4-difluorophenyl)-3H-isoindol-1-imine
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Overview
Description
2-(3,4-Difluorophenyl)-3H-isoindol-1-imine is an organic compound that features a difluorophenyl group attached to an isoindoline core
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Difluorophenyl)isoindolin-1-imine is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Biochemical Pathways
These pathways play key roles in various neurological processes, including motor control, reward, and the reinforcement of behaviors .
Pharmacokinetics
In silico analysis suggests that isoindolines, in general, have favorable pharmacokinetic parameters
Result of Action
One isoindoline derivative was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(3,4-Difluorophenyl)isoindolin-1-imine may have potential therapeutic effects in neurological disorders such as Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)-3H-isoindol-1-imine typically involves the reaction of 3,4-difluoroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the isoindoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-3H-isoindol-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,4-Difluorophenyl)-3H-isoindol-1-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanamine: Shares the difluorophenyl group but has a cyclopropane ring instead of an isoindoline core.
3,4-Difluorophenylacetic acid: Contains the same difluorophenyl group but is an acetic acid derivative.
2-(3,4-Difluorophenyl)ethanol: Another compound with the difluorophenyl group, but with an ethanol moiety.
Uniqueness
2-(3,4-Difluorophenyl)-3H-isoindol-1-imine is unique due to its isoindoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-3H-isoindol-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNAONYYXQWHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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